methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Description
Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound with the molecular formula C19H18N2O2 It belongs to the class of beta-carbolines, which are known for their diverse biological activities
Properties
IUPAC Name |
methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-19(22)16-11-14-13-9-5-6-10-15(13)20-18(14)17(21-16)12-7-3-2-4-8-12/h2-10,16-17,20-21H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHHJECXXHOADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The specific conditions for the synthesis of this compound may vary, but common reagents include methanol and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as cytotoxicity and insecticidal activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be compared with other beta-carboline derivatives, such as:
- 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid
- 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1,3-dicarboxylic acid
These compounds share a similar core structure but differ in their functional groups and substituents, which can lead to variations in their chemical and biological properties .
Biological Activity
Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (CAS No. 21861840) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.36 g/mol
- LogP : 3.73 (indicating moderate lipophilicity)
Physical Properties
| Property | Value |
|---|---|
| Density | 1.188 g/cm³ |
| Boiling Point | 444.7 °C |
| Melting Point | 165-168 °C |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth.
- Apoptosis Induction : It promotes apoptosis via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects:
- Inhibition of Cytokine Release : It reduces the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in immune cells .
- Mechanistic Insights : The anti-inflammatory action is mediated through the inhibition of the p38 MAPK pathway, which is pivotal in inflammatory signaling .
Neuroprotective Effects
Emerging research indicates that this compound may offer neuroprotective benefits:
- Oxidative Stress Reduction : It has been shown to mitigate oxidative stress-induced damage in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
- Inflammation Modulation : The compound’s ability to modulate glial inflammation could be beneficial for conditions such as Alzheimer's disease .
Study 1: Anticancer Activity Assessment
A study evaluated the antiproliferative effects of this compound on various cancer cell lines including A549 (lung), MCF-7 (breast), and HCT116 (colon). Results indicated IC50 values ranging from 0.5 to 5 µM across different cell types, highlighting its potency against cancer cells while sparing normal fibroblasts .
Study 2: Anti-inflammatory Mechanism Exploration
In vivo experiments demonstrated that treatment with the compound significantly reduced LPS-induced TNF-alpha levels in mice models. Histological analysis revealed decreased microglial activation and astrocyte proliferation in the brains of treated animals compared to controls .
Q & A
Basic: What are the key synthetic strategies for methyl 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate?
Answer:
The synthesis typically involves cyclocondensation of tryptophan derivatives with aldehydes or ketones, followed by esterification. For example, polyphosphoric acid-mediated reactions at elevated temperatures (80°C for 72 hours) are effective for constructing the tetrahydro-β-carboline core (as seen in similar compounds) . Modifications include introducing substituents at the 1-position via nucleophilic substitution or coupling reactions. A critical step is protecting reactive groups (e.g., indole NH) to prevent side reactions. Post-synthetic purification often employs column chromatography, with yields averaging 70–90% depending on substituent complexity .
Advanced: How can stereochemical outcomes be controlled during the synthesis of tetrahydro-β-carboline derivatives?
Answer:
Stereocontrol is achieved through:
- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., L-tryptophan) to induce asymmetry .
- Crystallography-guided resolution : Single-crystal X-ray diffraction confirms absolute configurations, as demonstrated for (3R)-configured analogs .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze ester groups in racemic mixtures .
Data Example :
In , the (1R,3R)-configuration of a related compound was confirmed via 1H/13C NMR coupling constants and NOE correlations, with δ 3.60 ppm (s, -COOCH3) indicating restricted rotation of the ester group .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
- NMR : 1H and 13C NMR identify proton environments and carbon frameworks. For instance, the indole NH signal appears at δ ~10.6 ppm, while ester methyl groups resonate at δ ~3.6 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., C19H19BrClFN2O3 in ) .
- X-ray crystallography : Resolves stereochemistry and packing modes (e.g., monoclinic P21 space group in ) .
Table 1 : Representative NMR Data from
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| 9-NH | 10.66 | Indole NH |
| -COOCH3 | 3.60 | Ester methyl |
| 1α-H | 4.02–3.92 | Axial proton |
Advanced: How can researchers resolve contradictions in bioactivity data arising from stereoisomerism?
Answer:
- Comparative bioassays : Test enantiomers separately. For example, (1R,3R) and (1S,3S) isomers of pyridoindole derivatives showed 10-fold differences in antifungal activity in .
- Docking studies : Molecular modeling explains steric or electronic preferences for one enantiomer (e.g., GPX4 inhibition by RSL3 in ) .
- Metabolic profiling : LC-MS tracks stereospecific degradation in biological systems .
Basic: What are common biological assays for evaluating this compound's activity?
Answer:
- Antifungal assays : Disk diffusion or microbroth dilution against plant pathogens (e.g., Fusarium spp.), with IC50 values calculated from dose-response curves .
- Enzyme inhibition : GPX4 activity assays using recombinant proteins, measuring thioredoxin oxidation rates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HT-1080) to assess ferroptosis induction .
Advanced: How do structural modifications at the 1- and 3-positions impact pharmacological activity?
Answer:
- 1-Phenyl substitution : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
- 3-Carboxylate esters : Methoxy groups increase metabolic stability compared to ethyl esters (t1/2 extended from 2.1 to 4.7 hours in rodent models) .
- Halogenation : Bromine at the 5-position ( ) boosts antifungal potency (IC50 from 12 μM to 3 μM) but may reduce solubility .
Table 2 : Bioactivity Trends in Pyridoindole Derivatives
| Substituent | Activity (IC50) | Reference |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl) | 8.2 μM (GPX4) | |
| 1-(2-Bromo-4-fluorophenyl) | 3.1 μM (Antifungal) | |
| 1-(Benzo[d][1,3]dioxol-5-yl) | 15.4 μM (Cytotoxicity) |
Basic: What safety protocols are recommended for handling this compound in lab settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
- Ventilation : Use fume hoods (P271) to avoid inhalation of dust (H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced: How can computational methods guide the design of novel analogs?
Answer:
- QSAR models : Correlate logP and polar surface area with antifungal activity (r² = 0.89 in ) .
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., C-6 vs. C-8 bromination) .
- MD simulations : Assess target binding (e.g., GPX4-RSL3 interactions in ) over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
